molecular formula C40H78O6 B12665445 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate CAS No. 78101-25-4

2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate

Cat. No.: B12665445
CAS No.: 78101-25-4
M. Wt: 655.0 g/mol
InChI Key: GLAJMFARNFZCGO-UHFFFAOYSA-N
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Description

2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate is an ester compound formed from the reaction of stearic acid and a polyethylene glycol derivative. This compound is known for its surfactant properties and is commonly used in various industrial and cosmetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate typically involves the esterification of stearic acid with a polyethylene glycol derivative. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where stearic acid and the polyethylene glycol derivative are mixed in the presence of a catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield stearic acid and the polyethylene glycol derivative.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester group into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Stearic acid and polyethylene glycol derivative.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate has various applications in scientific research, including:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in the formulation of cell culture media and other biological assays.

    Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Used in the production of cosmetics, personal care products, and lubricants.

Mechanism of Action

The mechanism of action of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and dispersion of hydrophobic substances. This property is particularly useful in drug delivery systems, where it helps to solubilize hydrophobic drugs and enhance their absorption in the body .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl palmitate
  • 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl oleate
  • 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl linoleate

Uniqueness

2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate is unique due to its specific combination of stearic acid and polyethylene glycol derivative, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the solubilization and dispersion of hydrophobic substances .

Properties

CAS No.

78101-25-4

Molecular Formula

C40H78O6

Molecular Weight

655.0 g/mol

IUPAC Name

2-[2-(2-hexadecanoyloxyethoxy)ethoxy]ethyl octadecanoate

InChI

InChI=1S/C40H78O6/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(42)46-38-36-44-34-33-43-35-37-45-39(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-38H2,1-2H3

InChI Key

GLAJMFARNFZCGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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